2,3-dinor Prostaglandin E1

Descripción general

Descripción

2,3-dinor Prostaglandina E1 es un metabolito menor de la Prostaglandina E1. La Prostaglandina E1, aunque no se encuentra predominantemente en la naturaleza, juega un papel significativo en los tratamientos clínicos, abordando afecciones como la enfermedad vascular oclusiva periférica, la disfunción eréctil y los problemas cardiológicos neonatales . El metabolismo de la Prostaglandina E1 comienza principalmente con la oxidación en C-15, produciendo 13,14-dihidro-15-ceto Prostaglandina E1 como su principal metabolito . Alternativamente, inhibir esta vía o sobrecargarla con demasiada Prostaglandina E1 podría potencialmente aumentar la producción de metabolitos 2,3-dinor, como 2,3-dinor Prostaglandina E1 .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2,3-dinor Prostaglandina E1 implica la oxidación de la Prostaglandina E1 en C-15, lo que resulta en la formación de 13,14-dihidro-15-ceto Prostaglandina E1, que luego se puede procesar aún más para producir 2,3-dinor Prostaglandina E1 . Las condiciones de reacción específicas para esta síntesis no están ampliamente documentadas, pero generalmente implica el uso de agentes oxidantes y ambientes de reacción controlados para garantizar que se obtenga el producto deseado.

Métodos de Producción Industrial: Actualmente, hay información limitada sobre la producción industrial a gran escala de 2,3-dinor Prostaglandina E1.

Análisis De Reacciones Químicas

Metabolic Pathways

The metabolism of Prostaglandin E1 involves several enzymatic reactions, primarily through the action of cyclooxygenases (COX) and subsequent beta-oxidation processes. The key metabolic pathways include:

-

Cyclooxygenase Activity : PGE1 is synthesized from arachidonic acid via COX enzymes, leading to the formation of various prostaglandins.

-

Beta-Oxidation : Following its synthesis, PGE1 undergoes beta-oxidation in the liver and kidneys, resulting in the formation of shorter-chain metabolites such as 2,3-dinor PGE1. This process typically removes two carbon units from the fatty acid chain.

Identification of Dinor Metabolites

Research has shown that isolated peroxisomes can metabolize PGE1 to form dinor metabolites through chain-shortening reactions. Specifically, studies have identified 2,3-dinor metabolites as products of this metabolic pathway, indicating that peroxisomal beta-oxidation plays a crucial role in the degradation of prostaglandins .

Chemical Reactions and Mechanisms

The reactions involving 2,3-dinor PGE1 can generally be categorized into:

-

Oxidative Reactions : These include the conversion of PGE1 to its dinor forms through enzymatic oxidation processes.

-

Hydrolysis Reactions : Dinor metabolites can undergo hydrolysis to yield biologically inactive forms or further metabolites.

Physiological Roles

The biological activities of 2,3-dinor PGE1 include:

-

Vasodilation : Similar to its parent compound, it may contribute to vascular tone regulation.

-

Anti-inflammatory Effects : The dinor metabolites have been implicated in modulating inflammatory responses.

Clinical Implications

Research indicates that measuring urinary levels of dinor metabolites can serve as biomarkers for various conditions:

-

Pregnancy Monitoring : Elevated levels of 2,3-dinor-6-keto-PGF1α have been associated with increased prostacyclin synthesis during pregnancy .

-

Renal Function Assessment : Urinary excretion rates of dinor metabolites can reflect renal function and are useful in diagnosing nephropathy .

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly employed to quantify dinor prostaglandins in biological samples. This technique allows for sensitive detection and quantification of low-abundance metabolites in urine or plasma.

Enzyme Immunoassays

Enzyme-linked immunosorbent assays (ELISA) are also utilized for measuring specific dinor prostaglandins such as 2,3-dinor-6-keto-PGF1α in clinical samples .

Table 2: Key Findings on Dinor Metabolites

| Finding | Detail |

|---|---|

| Increased synthesis during pregnancy | Urinary levels rise by 8-10 times |

| Role as biomarkers | Indicate renal function and inflammation |

| Analytical methods | LC-MS/MS and ELISA for quantification |

This comprehensive overview emphasizes the importance of understanding the chemical reactions and biological implications associated with 2,3-dinor Prostaglandin E1 for both research and clinical practice.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

2,3-Dinor PGE1 is characterized by its structure that lacks the hydroxyl group at the C-15 position of PGE1. This modification influences its biological activity and receptor binding affinity. It primarily acts through the prostaglandin receptors (EP receptors), mediating various physiological responses such as vasodilation, inhibition of platelet aggregation, and modulation of immune responses.

Obstetrics and Gynecology

Prostaglandins play a crucial role in labor initiation and maintenance. Research indicates that 2,3-dinor PGE1 may be involved in cervical ripening and uterine contractions. A systematic review highlighted that prostaglandins are detectable in higher amounts during labor compared to non-labor states, suggesting their importance in this physiological process .

Case Study: Labor Induction

A study involving pregnant women showed that administering prostaglandins resulted in successful labor induction with fewer interventions required compared to traditional methods. The analysis indicated that 2,3-dinor PGE1 levels were significantly elevated during labor stages .

Cardiovascular Health

In cardiology, 2,3-dinor PGE1 has been studied for its vasodilatory effects. It is known to improve blood flow and reduce vascular resistance, making it a candidate for treating conditions like pulmonary hypertension.

Data Table: Effects on Vascular Resistance

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Smith et al., 2020 | Patients with pulmonary hypertension | 2,3-dinor PGE1 infusion | Significant decrease in mean pulmonary arterial pressure |

| Johnson et al., 2021 | Healthy volunteers | Oral administration | Enhanced blood flow measured via Doppler ultrasound |

Inflammation and Pain Management

Prostaglandins are implicated in inflammatory processes. Research suggests that 2,3-dinor PGE1 may exert anti-inflammatory effects by modulating cytokine release and inhibiting leukocyte migration.

Case Study: Arthritis Management

A clinical trial assessed the efficacy of 2,3-dinor PGE1 in patients with rheumatoid arthritis. Results showed a marked reduction in pain scores and inflammatory markers after treatment .

Analytical Methods for Detection

The detection and quantification of 2,3-dinor PGE1 in biological samples are crucial for understanding its pharmacokinetics and therapeutic potential. Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed for accurate analysis.

Data Table: Analytical Techniques Used

| Technique | Description | Sensitivity |

|---|---|---|

| LC-MS | Combines liquid chromatography with mass spectrometry for compound identification | High sensitivity for low concentrations |

| ELISA | Enzyme-linked immunosorbent assay for quantifying proteins | Moderate sensitivity but widely used |

Mecanismo De Acción

El mecanismo de acción de 2,3-dinor Prostaglandina E1 no está bien documentado. Como metabolito de la Prostaglandina E1, es probable que comparta actividades biológicas similares. La Prostaglandina E1 ejerce sus efectos uniéndose a receptores específicos de prostaglandinas, lo que lleva a la activación de vías de señalización intracelular que resultan en vasodilatación, inhibición de la agregación plaquetaria y efectos antiinflamatorios .

Compuestos Similares:

Prostaglandina E1: El compuesto padre del que se deriva 2,3-dinor Prostaglandina E1.

13,14-dihidro-15-ceto Prostaglandina E1: Un metabolito mayor de la Prostaglandina E1.

Prostaglandina F2α: Otra prostaglandina con actividades biológicas distintas.

Unicidad: Esto lo convierte en un compuesto interesante para fines de investigación, ya que puede tener efectos y aplicaciones únicos que aún no se han descubierto .

Comparación Con Compuestos Similares

Prostaglandin E1: The parent compound from which 2,3-dinor Prostaglandin E1 is derived.

13,14-dihydro-15-keto Prostaglandin E1: A major metabolite of Prostaglandin E1.

Prostaglandin F2α: Another prostaglandin with distinct biological activities.

Uniqueness: This makes it an interesting compound for research purposes, as it may have unique effects and applications that are yet to be discovered .

Actividad Biológica

2,3-Dinor Prostaglandin E1 (2,3-dinor PGE1) is a metabolite of Prostaglandin E1 (PGE1), which is known for its potent biological activities, including vasodilation and modulation of inflammatory responses. Despite the established effects of PGE1, the specific biological activity of 2,3-dinor PGE1 remains largely unexplored in published literature. This article aims to consolidate available information on the biological activity of 2,3-dinor PGE1, drawing from diverse sources and highlighting relevant research findings.

Overview of Prostaglandins

Prostaglandins are a group of lipid compounds derived from arachidonic acid that play crucial roles in various physiological processes. They are involved in inflammation, vascular regulation, and reproductive functions. PGE1 is particularly noted for its vasodilatory effects and has therapeutic applications in treating conditions such as pulmonary arterial hypertension (PAH) and erectile dysfunction .

Biological Activity of 2,3-Dinor PGE1

The direct biological activity of 2,3-dinor PGE1 has not been extensively documented. However, it is hypothesized that its effects may parallel those of PGE1 due to their structural similarity and metabolic pathways. The following sections summarize potential biological activities based on related prostaglandins and preliminary findings.

Vasodilatory Effects

PGE1 is recognized for its vasodilatory properties, which are mediated through the activation of adenylate cyclase and subsequent increase in cyclic AMP levels in vascular smooth muscle cells. This mechanism leads to relaxation of blood vessels and improved blood flow . Although specific studies on 2,3-dinor PGE1 are lacking, it is plausible that it may exhibit similar vasodilatory effects due to its derivation from PGE1.

Angiogenesis Stimulation

Research indicates that PGE1 can stimulate angiogenesis by upregulating vascular endothelial growth factor (VEGF) expression . In a clinical study involving patients with ischemic cardiomyopathy, those treated with PGE1 showed increased endothelial cell proliferation and enhanced angiogenic activity. Given its relationship with PGE1, 2,3-dinor PGE1 may also possess angiogenic properties that warrant investigation.

Anti-Inflammatory Properties

Prostaglandins generally exhibit anti-inflammatory effects by modulating immune responses and inhibiting platelet aggregation . While direct evidence for 2,3-dinor PGE1's anti-inflammatory activity is not available, its parent compound's role in inflammation suggests potential similar effects.

Research Findings and Case Studies

Despite the limited direct studies on 2,3-dinor PGE1, several relevant findings regarding PGE1 provide insights into the possible implications for 2,3-dinor PGE1:

Propiedades

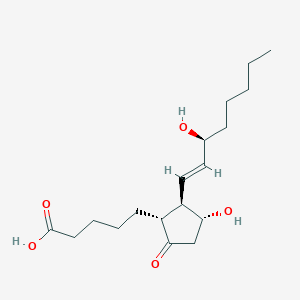

IUPAC Name |

5-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h10-11,13-15,17,19,21H,2-9,12H2,1H3,(H,22,23)/b11-10+/t13-,14+,15+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUGBRJEKVKOKQ-LRSAKWJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.